REACTION_CXSMILES
|
C([O:3][C:4](=[O:15])[CH2:5][C:6]([OH:14])([CH3:13])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])C.[OH-].[K+]>C(O)C>[OH:14][C:6]([CH3:13])([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:5][C:4]([OH:15])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(CCCCCC)(C)O)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The ethanol was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was treated with water (100 ml)
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with ether
|
Type
|
TEMPERATURE
|
Details
|
(ice-bath cooling) with dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The oil that separated
|
Type
|
EXTRACTION
|
Details
|
was extracted into ether
|
Type
|
WASH
|
Details
|
The ether solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then was dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a light yellow oil
|
Type
|
DISTILLATION
|
Details
|
This was vacuum distilled
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)O)(CCCCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |